molecular formula C17H14O4 B5713651 4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one

4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one

Cat. No.: B5713651
M. Wt: 282.29 g/mol
InChI Key: DMPXZYRMXJEUFQ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one is a complex organic compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of one or more hydroxyl groups attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acid derivatives under mild conditions . Another method involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with enzymes and receptors, modulating biological processes and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: A simpler phenolic compound with similar antioxidant properties.

    2-Hydroxyphenylacetic acid: Another phenolic compound with comparable chemical reactivity.

    4-Hydroxybenzaldehyde: Shares the phenolic hydroxyl group and aromatic ring structure.

Uniqueness

4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one is unique due to its fused furan and cycloheptane rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-9-16-14(19)7-12(11-3-5-13(18)6-4-11)8-15(20)17(16)10(2)21-9/h3-8,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPXZYRMXJEUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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